molecular formula C11H16F3NO3 B13028963 (R)-1-Boc-2-trifluoromethyl-piperidin-4-one

(R)-1-Boc-2-trifluoromethyl-piperidin-4-one

Cat. No.: B13028963
M. Wt: 267.24 g/mol
InChI Key: RSFRBHIRISNXIK-MRVPVSSYSA-N
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Description

®-1-Boc-2-trifluoromethyl-piperidin-4-one is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a trifluoromethyl group attached to the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Boc-2-trifluoromethyl-piperidin-4-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.

    Boc Protection: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of ®-1-Boc-2-trifluoromethyl-piperidin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-Boc-2-trifluoromethyl-piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidines with various functional groups.

Scientific Research Applications

®-1-Boc-2-trifluoromethyl-piperidin-4-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of bioactive compounds.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Boc-2-trifluoromethyl-piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the Boc protecting group can modulate its reactivity. The compound may act on enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Boc-2-methyl-piperidin-4-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    ®-1-Boc-2-chloromethyl-piperidin-4-one: Contains a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

®-1-Boc-2-trifluoromethyl-piperidin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H16F3NO3

Molecular Weight

267.24 g/mol

IUPAC Name

tert-butyl (2R)-4-oxo-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C11H16F3NO3/c1-10(2,3)18-9(17)15-5-4-7(16)6-8(15)11(12,13)14/h8H,4-6H2,1-3H3/t8-/m1/s1

InChI Key

RSFRBHIRISNXIK-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC1C(F)(F)F

Origin of Product

United States

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